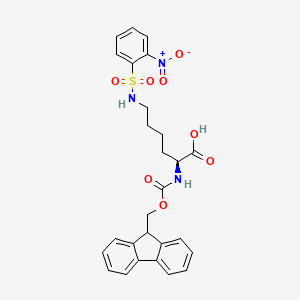

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid is a useful research compound. Its molecular formula is C27H27N3O8S and its molecular weight is 553.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid, also known as Fmoc-Lys(Ns), is the amine group of amino acids . This compound is frequently used as a protecting group for amines .

Mode of Action

The Fmoc-Lys(Ns) compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine .

Biochemical Pathways

The introduction of the Fmoc group by Fmoc-Lys(Ns) affects the biochemical pathways involved in peptide synthesis . Specifically, it facilitates the formation of peptide bonds without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-Lys(Ns) are primarily determined by its reactivity with amines and its lability to bases . The Fmoc group can be rapidly removed by base, which influences its bioavailability .

Result of Action

The molecular effect of Fmoc-Lys(Ns)'s action is the protection of the amine group, which prevents it from reacting with other groups during peptide synthesis . On a cellular level, this allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action, efficacy, and stability of Fmoc-Lys(Ns) are influenced by environmental factors such as the presence of bases. For instance, the presence of piperidine, a secondary amine, can rapidly remove the Fmoc group . This is because piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

生物活性

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid is a complex organic compound notable for its structural features, which include a fluorenyl group and a nitrophenyl sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- Fluorenyl Group : Known for its role in enhancing biological activity.

- Nitrophenylsulfonamide : Often linked to antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group provides stability, while the nitrophenyl sulfonamide can engage in hydrogen bonding and hydrophobic interactions, modulating enzyme activities or receptor functions.

Antimicrobial Activity

Research indicates that compounds containing the fluorenyl nucleus exhibit significant antimicrobial properties. For instance, derivatives with electron-withdrawing groups like nitro have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that fluorenone derivatives can act as potent antiproliferative agents. The introduction of specific functional groups has been shown to increase cytotoxicity against cancer cell lines, potentially through mechanisms involving topoisomerase inhibition .

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of fluorenone derivatives against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results indicated that certain modifications to the fluorenone structure significantly improved antibacterial potency .

- Antiproliferative Activity : Another investigation focused on the synthesis of 2,7-diamidofluorenones, revealing that these compounds displayed substantial antiproliferative activity by inhibiting type I topoisomerase .

Comparative Analysis of Biological Activities

| Compound Type | Activity Type | Target Organisms/Cells | Notable Findings |

|---|---|---|---|

| Fluorenone Derivatives | Antimicrobial | Staphylococcus aureus, E. coli | Enhanced activity with electron-withdrawing groups |

| 2,7-Diamidofluorenones | Anticancer | Various cancer cell lines | Significant cytotoxic effects observed |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Antimicrobial | Bacillus anthracis, Burkholderia thailandensis | Low inhibitory concentrations noted |

科学的研究の応用

Peptide Synthesis

Fmoc Protection Strategy : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting the amino group of the growing peptide chain. The stability of the Fmoc group under basic conditions facilitates its removal without affecting other sensitive functional groups .

Application in Drug Development : Compounds like (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid can serve as intermediates in synthesizing bioactive peptides that exhibit therapeutic properties, such as antimicrobial or anticancer activities. The introduction of the nitrophenylsulfonamide enhances the pharmacological profile by potentially increasing solubility and bioavailability .

Bioconjugation Techniques

Targeted Drug Delivery : The incorporation of sulfonamide groups in drug design allows for targeted delivery mechanisms. The ability to conjugate this compound with various biomolecules (e.g., antibodies or small molecules) enhances specificity towards disease markers, improving therapeutic efficacy while minimizing side effects .

Fluorescent Labeling : The fluorenyl group can also be utilized for fluorescent labeling in biological assays. This application is particularly useful in tracking peptide interactions within cellular environments, providing insights into cellular mechanisms and drug action .

Antimicrobial Properties : Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial activity. Studies have demonstrated that modifications to the sulfonamide structure can enhance potency against various bacterial strains, making this compound a candidate for further investigation in antibiotic development .

Enzyme Inhibition Studies : The nitrophenylsulfonamide moiety has been associated with enzyme inhibition, particularly against carbonic anhydrases and other sulfonamide-sensitive enzymes. This property opens avenues for developing inhibitors that could serve as therapeutic agents in treating diseases related to enzyme dysregulation .

化学反応の分析

Formation of the Benzenesulfonyl Intermediate

The benzenesulfonyl group is introduced via nucleophilic substitution. For example:

-

Reaction with benzenesulfonyl chloride :

Coupling with Acetamide Moiety

The acetamide fragment is attached via a substitution reaction:

-

Reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide :

Chemical Transformations

The compound undergoes several types of reactions due to its functional groups:

| Reaction Type | Mechanism | Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | Cleavage of the acetamide group | Aqueous acid/base | Formation of carboxylic acid or amine derivatives |

| Oxidation | Introduction of oxygen-containing groups | Potassium permanganate (KMnO₄) | Oxidized quinoline derivatives |

| Substitution | Modification of the benzenesulfonyl group | Nucleophiles (e.g., amines) | Sulfonamide derivatives |

| Reduction | Removal of oxygen or reduction of double bonds | Sodium borohydride (NaBH₄) | Reduced quinoline derivatives |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUNKPLPKHEPV-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。